molecular formula C15H19N5O4S2 B6477575 3-methanesulfonyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-oxoimidazolidine-1-carboxamide CAS No. 2640979-27-5

3-methanesulfonyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-oxoimidazolidine-1-carboxamide

Cat. No.: B6477575
CAS No.: 2640979-27-5
M. Wt: 397.5 g/mol
InChI Key: NSCVGGQEHYMQKL-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at positions 1 and 2, and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Protodeboronation of alkyl boronic esters has been reported as a method for the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2, and three carbon atoms .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, catalytic protodeboronation of alkyl boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .

Future Directions

Pyrazole derivatives have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . Therefore, they could be considered as a precursor structure for further design of pesticides .

Properties

IUPAC Name

N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4S2/c1-18-10-11(9-17-18)13-4-3-12(25-13)5-6-16-14(21)19-7-8-20(15(19)22)26(2,23)24/h3-4,9-10H,5-8H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCVGGQEHYMQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)N3CCN(C3=O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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